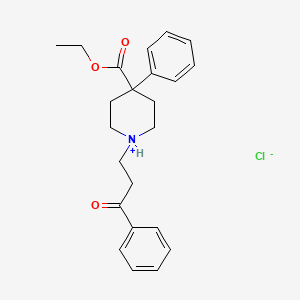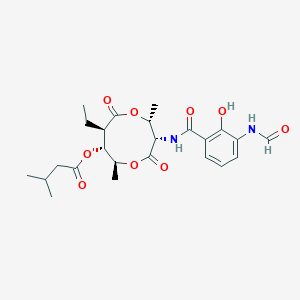![molecular formula C12H18N2O4 B13755814 N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide CAS No. 63133-73-3](/img/structure/B13755814.png)
N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.286 g/mol . This compound is known for its unique structure, which includes a dihydroxypropyl group, an amino group, and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide can be achieved through several methods. One common synthetic route involves the reaction of 4-methoxyaniline with glycidol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Applications De Recherche Scientifique
N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The dihydroxypropyl and amino groups play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .
Comparaison Avec Des Composés Similaires
N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide can be compared with other similar compounds, such as:
- N-[3-(2,3-Dihydroxypropyl)amino]-4-methoxybenzamide
- N-[3-(2,3-Dihydroxypropyl)amino]-4-methoxyphenylacetamide
- N-[3-(2,3-Dihydroxypropyl)amino]-4-methoxyphenylpropionamide
These compounds share similar structural features but differ in their functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
63133-73-3 |
|---|---|
Formule moléculaire |
C12H18N2O4 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
N-[3-(2,3-dihydroxypropylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C12H18N2O4/c1-8(16)14-9-3-4-12(18-2)11(5-9)13-6-10(17)7-15/h3-5,10,13,15,17H,6-7H2,1-2H3,(H,14,16) |
Clé InChI |
NOZUFNYPCCFIKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)NCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



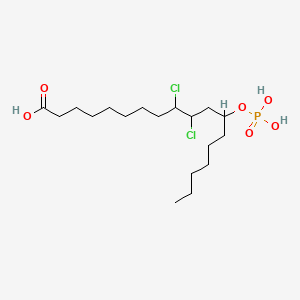

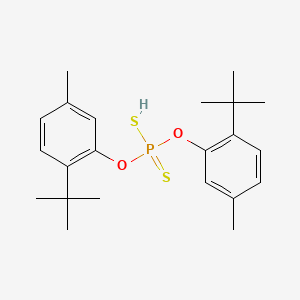
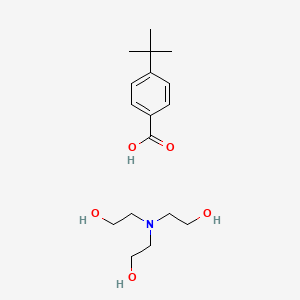
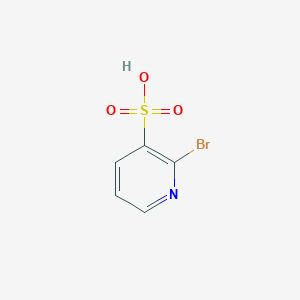
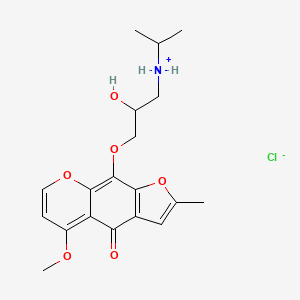
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
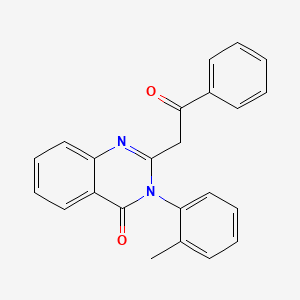
![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
